molecular formula C8H8BrNO2 B3092383 Methyl 2-bromo-3-methylisonicotinate CAS No. 1227580-45-1

Methyl 2-bromo-3-methylisonicotinate

Cat. No. B3092383
CAS RN: 1227580-45-1
M. Wt: 230.06 g/mol
InChI Key: HAWBNXBTBONFHV-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-3-methylisonicotinate” is a chemical compound with the molecular formula C8H8BrNO2 . It has a molecular weight of 230.06 . The InChI code for this compound is 1S/C8H8BrNO2/c1-5-6(8(11)12-2)3-4-10-7(5)9/h3-4H,1-2H3 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-bromo-3-methylisonicotinate” consists of a pyridine ring substituted with a bromine atom, a methyl group, and a methyl ester group . The exact positions of these substituents on the pyridine ring can be determined from the name of the compound: the bromine atom is at the 2-position, the methyl group is at the 3-position, and the methyl ester group is attached to the nitrogen atom of the pyridine ring .


Physical And Chemical Properties Analysis

“Methyl 2-bromo-3-methylisonicotinate” is a colorless to white to yellow liquid or semi-solid or solid . It should be stored sealed in dry conditions at 2-8°C . Unfortunately, other physical and chemical properties like boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Microbial Metabolism and Photolytic Products

Research has explored the microbial metabolism of pyridinium compounds, including studies on the metabolic fate of 4-carboxy-1-methylpyridinium chloride by Achromobacter D, which forms CO2, methylamine, succinate, and formate as metabolic end-products from N-methylisonicotinic acid. These studies reveal the microbial pathways that could potentially involve Methyl 2-bromo-3-methylisonicotinate or its derivatives in environmental degradation processes or bioremediation efforts (Wright & Cain, 1972).

Chemical Synthesis and Characterization

The chemotherapeutic applications of derivatives of 2-methylisonicotinic acid hydrazide highlight the broad chemical utility of this compound class, potentially extending to Methyl 2-bromo-3-methylisonicotinate in synthesizing various biologically active molecules (Isler et al., 1955).

Structural Analysis via X-ray Diffraction

Studies on the hydrogen bonds and conformational analysis of bis(1-methylisonicotinate) hydrochloride monohydrate through X-ray diffraction, vibrational spectra, and B3LYP calculations provide insights into the molecular structure and interactions that could be relevant for understanding the structural chemistry of Methyl 2-bromo-3-methylisonicotinate and its applications in materials science or molecular engineering (Szafran, Katrusiak, & Dega-Szafran, 2006).

Environmental and Agricultural Research

Research on alternatives to methyl bromide for pre-plant and post-harvest pest and pathogen control indicates a broader context in which Methyl 2-bromo-3-methylisonicotinate could find application, particularly in the development of new fumigants or pest control strategies (Schneider et al., 2003).

Transfer and Reaction Studies

The transfer of a positively charged acyl group between substituted phenolate ion nucleophiles and studies on the reactivity of N-methylisonicotinate esters to phenolate ions provide a chemical framework that may apply to the reactivity and application potential of Methyl 2-bromo-3-methylisonicotinate in synthetic organic chemistry (Colthurst, Nanni, & Williams, 1996).

Safety and Hazards

“Methyl 2-bromo-3-methylisonicotinate” is classified under GHS07 and the signal word for this compound is "Warning" . The hazard statements associated with this compound are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .

properties

IUPAC Name

methyl 2-bromo-3-methylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-6(8(11)12-2)3-4-10-7(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWBNXBTBONFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601250941
Record name Methyl 2-bromo-3-methyl-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-3-methylisonicotinate

CAS RN

1227580-45-1
Record name Methyl 2-bromo-3-methyl-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227580-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-bromo-3-methyl-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601250941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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